Phenazine, 1-butyl-7-methoxy-
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Overview
Description
Phenazine, 1-butyl-7-methoxy- is a derivative of the phenazine family, which is a group of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its wide range of applications in both medicinal and industrial fields .
Preparation Methods
The synthesis of phenazine derivatives, including Phenazine, 1-butyl-7-methoxy-, can be achieved through various methods. Some of the most common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method utilizes the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of amines.
Multicomponent Approaches: These approaches involve the use of multiple components in a single reaction to form the phenazine scaffold.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Phenazine, 1-butyl-7-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenazine derivatives can be oxidized to form phenazine di-N-oxides.
Reduction: Reductive cyclization of diphenylamines can lead to the formation of phenazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenazine, 1-butyl-7-methoxy- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phenazine, 1-butyl-7-methoxy- involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS) . These ROS can damage cellular components, leading to cell death. The compound can also interfere with cellular respiration chains and act as a cell signal that regulates patterns of gene expression .
Comparison with Similar Compounds
Phenazine, 1-butyl-7-methoxy- can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
Phenazine, 1-butyl-7-methoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1393525-03-5 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-butyl-7-methoxyphenazine |
InChI |
InChI=1S/C17H18N2O/c1-3-4-6-12-7-5-8-15-17(12)19-14-10-9-13(20-2)11-16(14)18-15/h5,7-11H,3-4,6H2,1-2H3 |
InChI Key |
MLRHHBFIPGGVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |
Origin of Product |
United States |
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